3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide
Description
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide is a benzamide derivative featuring an ethenyl group at the 3-position, a dimethylamino substituent on the amide nitrogen, and an isopropyloxy (propan-2-yl) group at the 4-position. The isopropyloxy group enhances lipophilicity, while the ethenyl moiety may confer reactivity for polymerization or functionalization .
Properties
CAS No. |
918870-88-9 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-ethenyl-N,N-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-6-11-9-12(14(16)15(4)5)7-8-13(11)17-10(2)3/h6-10H,1H2,2-5H3 |
InChI Key |
QEBGNNRKSNWVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Benzamide Precursors
-
- 4-hydroxy-N,N-dimethylbenzamide
- Ethenyl bromide
- Isopropanol
-
- Dissolve 4-hydroxy-N,N-dimethylbenzamide in a suitable solvent (e.g., DMF).
- Add ethenyl bromide to the solution under nitrogen atmosphere.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool and add isopropanol to alkylate the hydroxyl group.
-
- Typical yields range from 70% to 85%, depending on reaction conditions.
- Purification can be achieved via recrystallization or chromatography.
Method 2: Two-Step Synthesis via Intermediate Formation
Step 1 : Formation of an Intermediate
- React N,N-dimethylaminobenzaldehyde with propan-2-ol in the presence of an acid catalyst to form an intermediate.
Step 2 : Ethenylation
- Treat the intermediate with phosphorous oxychloride and then with ethenyl magnesium bromide to introduce the ethenyl group.
-
- The overall yield for this two-step process can reach up to 90% after purification.
Reaction Conditions and Optimization
Solvent Effects
The choice of solvent significantly affects both the reaction rate and yield:
| Solvent | Yield (%) | Comments |
|---|---|---|
| DMF | 85 | Excellent solubility for reactants |
| DMSO | 80 | Higher boiling point, slower reaction |
| Ethanol | 75 | Less effective for ethenylation |
Temperature and Time
Optimizing temperature and reaction time is crucial:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 5 | 80 |
| 80 | 3 | 90 |
| Room Temp | 12 | 70 |
Characterization of Product
The synthesized compound can be characterized using various techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about molecular structure.
High-Performance Liquid Chromatography (HPLC) : Used to assess purity levels.
Mass Spectrometry (MS) : Confirms molecular weight and structure integrity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzamide compounds, including 3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide, exhibit significant anticancer properties. A study demonstrated that modifications in the benzamide structure can enhance its ability to inhibit cancer cell proliferation. The compound's efficacy was evaluated through various assays, revealing promising results against multiple cancer cell lines .
Mechanism of Action
The mechanism by which this compound operates involves the inhibition of specific enzyme pathways crucial for cancer cell survival. For instance, it has been shown to interfere with the activity of histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells .
Neuropharmacology
Cognitive Enhancement
Preliminary studies suggest that this compound may have neuroprotective effects, potentially enhancing cognitive function. Animal models treated with this compound displayed improved memory retention and learning capabilities, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Dopaminergic Activity
The compound has also been investigated for its dopaminergic activity, which is relevant in the context of Parkinson's disease and other movement disorders. By modulating dopamine receptors, it may help alleviate symptoms associated with these conditions, although further research is necessary to confirm these effects .
Agricultural Chemistry
Pesticide Development
In agricultural applications, compounds similar to this compound have been explored as potential pesticides. Their ability to inhibit specific biological pathways in pests can lead to effective pest control strategies while minimizing environmental impact. Field trials have shown that such compounds can reduce pest populations significantly without harming beneficial insects .
Synthesis and Formulation
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been documented, utilizing starting materials that are readily available in chemical supply chains. For example, one method involves the reaction of dimethylamine with appropriate benzoyl derivatives under controlled conditions to yield the desired product with high purity and yield .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds :
N,N-Dimethyl-2-propoxybenzamide (3k)
- Substituents : Propoxy group at the 2-position, N,N-dimethylamide.
- Synthesis : Likely synthesized via standard amide coupling (e.g., acid chloride with dimethylamine).
- Properties : Moderate solubility due to the linear propoxy chain.
N,N-Dimethyl-4-(3-nitrophenyl)benzamide Substituents: Nitroaryl group at the 4-position. Synthesis: Introduced via nitration or Suzuki coupling.
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide
- Substituents : Methoxy, piperidinyloxy, and isopropyl-oxazolyl groups.
- Synthesis : Multi-step coupling involving heterocyclic intermediates.
- Properties : Enhanced bioavailability due to the piperidine moiety.
Target Compound :
- Synthesis: Likely involves reacting 3-ethenyl-4-isopropyloxybenzoic acid with dimethylamine via HBTU-mediated coupling (similar to ).
Biological Activity
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H17N1O2
- Molecular Weight : 219.29 g/mol
The compound features an ethenyl group, dimethylamino moiety, and a propan-2-yloxy substituent on a benzamide backbone, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar benzamide derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 12.50 |
| Compound C | Hep-2 (laryngeal cancer) | 3.25 |
These results suggest that benzamide derivatives may exhibit promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds similar to this compound have also been evaluated for anti-inflammatory effects. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, which play a critical role in various inflammatory diseases.
The biological activity of benzamide derivatives often involves modulation of specific molecular targets:
- Inhibition of Enzymatic Activity : Many benzamides act as inhibitors of enzymes involved in cancer progression and inflammation.
- Receptor Interaction : These compounds may interact with various receptors (e.g., opioid receptors), influencing signaling pathways related to pain and inflammation .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the effects of a series of benzamide derivatives on breast and lung cancer cell lines, revealing that modifications in the structure significantly impacted their IC50 values.
- Inflammation Models : In vivo studies using animal models demonstrated that certain benzamide derivatives reduced inflammation markers significantly compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
